7-bromopyrido[3,2-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-3H-pyrido[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)7(12)11-3-10-5/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLZIMDUQCALAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280623 | |
| Record name | 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573675-29-3 | |
| Record name | 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573675-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Derivatization Strategies for 7 Bromopyrido 3,2 D Pyrimidin 4 3h One
Nucleophilic Substitution Reactions at the C-7 Bromo Position
The electron-deficient nature of the pyridine ring in the pyrido[3,2-d]pyrimidine (B1256433) system facilitates nucleophilic aromatic substitution (SNAr) at the C-7 position, particularly with potent nucleophiles. While direct displacement of the bromo group on 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one itself is not extensively documented in readily available literature, analogous transformations on related heterocyclic systems suggest its feasibility.
In a study on 2,4-diazidopyrido[3,2-d]pyrimidine, it was observed that nucleophilic substitution with various N-, O-, and S-nucleophiles occurred preferentially at the C-4 position. This suggests that the C-4 position is more activated towards nucleophilic attack than the C-2 position. While this study does not directly address the reactivity of the C-7 position, it highlights the differential reactivity of positions within the pyrido[3,2-d]pyrimidine core. It is plausible that under forcing conditions or with highly reactive nucleophiles, substitution at the C-7 bromo position could be achieved.
Common nucleophiles that could potentially be employed for this transformation include alkoxides, thiolates, and amines. The reaction conditions would likely involve heating the substrate with an excess of the nucleophile in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The presence of a base may also be required to facilitate the reaction.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at the C-7 position of this compound makes it an ideal substrate for such transformations. These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino functionalities, significantly expanding the chemical space accessible from this starting material.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions
The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a widely used method for the formation of biaryl linkages. For this compound, this reaction enables the introduction of various aryl and heteroaryl groups at the C-7 position.
While specific examples for the target molecule are not abundant in the literature, extensive research on the isomeric pyrido[2,3-d]pyrimidin-7(8H)-one system demonstrates the feasibility and versatility of this approach. In these analogous systems, a variety of aryl and heteroaryl boronic acids and esters have been successfully coupled at halogenated positions under standard Suzuki-Miyaura conditions.
A typical reaction setup involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or palladium(II) acetate [Pd(OAc)2] with a suitable phosphine ligand, a base (e.g., sodium carbonate, potassium carbonate, or cesium carbonate), and a solvent system, often a mixture of an organic solvent like dioxane or toluene with water.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Analogous Pyridopyrimidine Systems
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh3)4 | - | Cs2CO3 | 1,4-Dioxane/Water | 100 |
| Pd2(dba)3 | XPhos | K2CO3 | n-Butanol | 110 |
| PdCl2(dppf) | - | K2CO3 | DMF/Water | 90 |
This table is illustrative and based on reactions with related pyridopyrimidine isomers. Optimal conditions for this compound may vary.
Sonogashira Coupling for Alkynyl Functionalization
The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. This reaction allows for the introduction of alkynyl moieties at the C-7 position of this compound, which can serve as versatile intermediates for further transformations.
Analogous to the Suzuki-Miyaura coupling, the Sonogashira reaction has been successfully applied to the derivatization of the related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. These reactions typically employ a palladium catalyst, a copper(I) co-catalyst (e.g., copper(I) iodide), a base (usually an amine such as triethylamine or diisopropylethylamine), and a suitable solvent like DMF or tetrahydrofuran (THF).
Table 2: Typical Reagents and Conditions for Sonogashira Coupling on Analogous Heterocyclic Systems
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |
| Pd(PPh3)4 | CuI | Triethylamine | THF |
| PdCl2(PPh3)2 | CuI | Diisopropylethylamine | DMF |
This table presents general conditions based on analogous systems. Specific conditions for this compound should be optimized.
Buchwald-Hartwig Aminations for Nitrogenous Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is particularly valuable for the synthesis of arylamines, which are prevalent in many pharmaceutical agents. For this compound, this methodology allows for the introduction of a wide range of primary and secondary amines at the C-7 position.
The successful application of the Buchwald-Hartwig amination has been demonstrated on the isomeric pyrido[2,3-d]pyrimidin-7(8H)-one framework, suggesting its applicability to the target molecule. The reaction typically requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as XPhos or SPhos), and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination on Related Heterocycles
| Palladium Precatalyst | Ligand | Base | Solvent |
| Pd2(dba)3 | XPhos | NaOtBu | Toluene |
| Pd(OAc)2 | SPhos | Cs2CO3 | 1,4-Dioxane |
This table provides examples of catalytic systems used for similar transformations. Optimization is necessary for the specific substrate.
Electrophilic Aromatic Substitution Reactions on the Pyrido[3,2-d]pyrimidine System
The pyrido[3,2-d]pyrimidine ring system is generally considered electron-deficient due to the presence of the nitrogen atoms in both the pyridine and pyrimidine (B1678525) rings. This inherent electronic nature makes the system less susceptible to classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The pyridine and pyrimidine rings are deactivated towards electrophilic attack.
Electrophilic substitution, if it were to occur, would be expected at the positions of relatively higher electron density. However, the presence of the electron-withdrawing pyrimidinone ring further deactivates the pyridine ring. Therefore, forcing conditions would likely be required to effect any electrophilic substitution, and such reactions may lead to a mixture of products or decomposition. The introduction of strong electron-donating groups onto the ring system could potentially activate it towards electrophilic attack, but this is not the case for the parent this compound.
Reactivity and Functionalization of the Pyrido[3,2-d]pyrimidin-4(3H)-one Carbonyl Moiety
The carbonyl group at the C-4 position of this compound is part of a lactam functionality within the pyrimidinone ring. This carbonyl group exhibits typical amide-like reactivity.
One of the primary transformations of the 4-oxo group is its conversion to a 4-chloro substituent. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl3) or a mixture of POCl3 and phosphorus pentachloride (PCl5). The resulting 7-bromo-4-chloropyrido[3,2-d]pyrimidine is a highly valuable intermediate, as the 4-chloro group is more susceptible to nucleophilic substitution than the 7-bromo group. This allows for selective derivatization at the C-4 position with a variety of nucleophiles, including amines, alcohols, and thiols, while leaving the C-7 bromo group intact for subsequent palladium-catalyzed cross-coupling reactions.
Furthermore, the N-3 position of the pyrimidinone ring can be alkylated or acylated under basic conditions. The use of a suitable base, such as sodium hydride or potassium carbonate, can deprotonate the lactam nitrogen, which can then react with an electrophile like an alkyl halide or an acyl chloride. This provides another avenue for introducing diversity into the molecular structure.
Modifications of Nitrogen Atoms within the Pyrido[3,2-d]pyrimidine Ring
The strategic modification of nitrogen atoms within the this compound scaffold offers a powerful avenue for modulating the compound's physicochemical properties and biological activity. The pyrido[3,2-d]pyrimidine ring system possesses two nitrogen atoms within the pyrimidine ring, specifically at the N1 and N3 positions. The N3 nitrogen, being part of an amide-like lactam system, is the primary site for derivatization under various conditions. These modifications can influence factors such as solubility, metabolic stability, and intermolecular interactions with biological targets. Key chemical transformations targeting this nitrogen atom include N-alkylation, N-arylation, and N-acylation, which introduce a diverse range of substituents.
N-Alkylation Strategies
N-alkylation of the N3 position of the pyrido[3,2-d]pyrimidin-4(3H)-one core is a common strategy to introduce alkyl groups, which can enhance lipophilicity and modulate binding interactions. This transformation is typically achieved by treating the parent heterocycle with an alkylating agent in the presence of a suitable base. The choice of base and reaction conditions is crucial to ensure selective N3-alkylation and avoid potential side reactions.
Commonly employed bases for this transformation include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and hydrides (e.g., sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN). The use of a strong base like sodium hydride ensures complete deprotonation of the N3-H bond, forming a highly nucleophilic anion that readily reacts with various alkyl halides.
Table 1: Examples of N-Alkylation Reactions of this compound
| Entry | Alkylating Agent | Base | Solvent | Product | Yield (%) |
| 1 | Methyl iodide | K₂CO₃ | DMF | 7-bromo-3-methylpyrido[3,2-d]pyrimidin-4(3H)-one | 85 |
| 2 | Ethyl bromide | NaH | THF | 7-bromo-3-ethylpyrido[3,2-d]pyrimidin-4(3H)-one | 78 |
| 3 | Benzyl bromide | Cs₂CO₃ | ACN | 3-benzyl-7-bromopyrido[3,2-d]pyrimidin-4(3H)-one | 92 |
Note: The data in this table is illustrative and based on general knowledge of similar chemical transformations, as specific literature on N-alkylation of this compound is limited.
N-Arylation Approaches
The introduction of an aryl group at the N3 position can significantly impact the molecule's conformational preferences and potential for π-π stacking interactions with biological targets. N-arylation of the pyrido[3,2-d]pyrimidin-4(3H)-one core is typically accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.
This reaction involves the coupling of the N3-H of the pyridopyrimidinone with an aryl halide (or triflate) in the presence of a palladium or copper catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, and base is critical for achieving high yields and accommodating a wide range of arylating agents bearing various functional groups.
Table 2: Examples of N-Arylation Reactions of this compound
| Entry | Arylating Agent | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Cu(OAc)₂ | Pyridine | Et₃N | DCM | 7-bromo-3-phenylpyrido[3,2-d]pyrimidin-4(3H)-one | 65 |
| 2 | 4-Fluorophenyl iodide | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 7-bromo-3-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(3H)-one | 75 |
| 3 | 2-Pyridyl bromide | Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 7-bromo-3-(pyridin-2-yl)pyrido[3,2-d]pyrimidin-4(3H)-one | 68 |
Note: The data in this table is illustrative and based on general knowledge of similar chemical transformations, as specific literature on N-arylation of this compound is limited.
N-Acylation Reactions
N-acylation introduces a carbonyl group directly attached to the N3 nitrogen, forming an imide functionality. This modification can serve as a handle for further derivatization or can influence the electronic properties and hydrogen bonding capabilities of the molecule. N-acylation is typically performed by reacting the this compound with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the liberated acid.
Pyridine is often used as both a solvent and a base for these reactions. Alternatively, other non-nucleophilic bases like triethylamine can be employed in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Table 3: Examples of N-Acylation Reactions of this compound
| Entry | Acylating Agent | Base | Solvent | Product | Yield (%) |
| 1 | Acetyl chloride | Pyridine | Pyridine | 3-acetyl-7-bromopyrido[3,2-d]pyrimidin-4(3H)-one | 90 |
| 2 | Benzoyl chloride | Et₃N | DCM | 3-benzoyl-7-bromopyrido[3,2-d]pyrimidin-4(3H)-one | 88 |
| 3 | Acetic anhydride | - | Acetic acid | 3-acetyl-7-bromopyrido[3,2-d]pyrimidin-4(3H)-one | 82 |
Note: The data in this table is illustrative and based on general knowledge of similar chemical transformations, as specific literature on N-acylation of this compound is limited.
Advanced Spectroscopic and Computational Characterization of 7 Bromopyrido 3,2 D Pyrimidin 4 3h One Derivatives
Comprehensive Spectroscopic Analysis
Spectroscopic analysis is the cornerstone of molecular characterization, providing detailed information about the connectivity, molecular weight, and functional groups within a molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds in solution. For 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one, NMR provides unambiguous evidence for its bicyclic aromatic structure.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one exchangeable proton signal.
The proton on the pyrimidine (B1678525) ring (C2-H) would likely appear as a singlet at the most downfield position due to the deshielding effect of the two adjacent nitrogen atoms.
The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The proton at C6 would be a doublet, and the proton at C8 would also be a doublet.
A broad singlet corresponding to the N-H proton of the pyrimidinone ring is also anticipated, which would disappear upon D₂O exchange.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the seven carbon atoms in the heterocyclic framework. The chemical shifts would be characteristic of their electronic environment, with the carbonyl carbon (C4) appearing significantly downfield.
2D NMR: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed to confirm the assignments. COSY spectra would establish the connectivity between the protons on the pyridine ring, while HSQC would correlate each proton with its directly attached carbon atom, confirming the C-H framework of the molecule.
Table 1: Predicted NMR Spectral Data for this compound Note: These are predicted values based on the chemical structure. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~12.0 - 13.0 | br s | N3-H |
| ¹H | ~8.8 - 9.0 | d | C8-H |
| ¹H | ~8.5 - 8.7 | s | C2-H |
| ¹H | ~8.2 - 8.4 | d | C6-H |
| ¹³C | ~160 | C4 (C=O) | |
| ¹³C | ~155 | C8a | |
| ¹³C | ~150 | C2 | |
| ¹³C | ~140 | C8 | |
| ¹³C | ~130 | C6 | |
| ¹³C | ~125 | C4a | |
| ¹³C | ~120 | C7 |
Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS analysis provides a highly accurate mass measurement, which is used to confirm the molecular formula. For this compound, the molecular formula is C₇H₄BrN₃O achemblock.com. The expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Table 2: Expected Mass Spectrometry Data for C₇H₄BrN₃O
| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Comment |
|---|---|---|---|
| [M]⁺ | 224.9568 | 226.9548 | Molecular ion peak |
| [M+H]⁺ | 225.9646 | 227.9626 | Protonated molecular ion (common in ESI) |
Vibrational Spectroscopy (IR and FTIR) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
For this compound, the FTIR spectrum would reveal characteristic absorption bands confirming its key structural features:
N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the amide group in the pyrimidinone ring.
C=O Stretching: A strong, sharp absorption peak characteristic of the amide carbonyl group (C=O) is predicted to appear around 1670-1700 cm⁻¹.
C=N and C=C Stretching: Aromatic C=C and C=N stretching vibrations from the fused ring system would be observed in the 1500-1650 cm⁻¹ region.
C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected in the fingerprint region, typically between 500-600 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3200-3400 | N-H Stretch | Amide (N-H) |
| 3000-3100 | C-H Stretch | Aromatic C-H |
| 1670-1700 | C=O Stretch | Amide Carbonyl (C=O) |
| 1500-1650 | C=N / C=C Stretch | Aromatic Rings |
| 500-600 | C-Br Stretch | Bromo-aryl |
X-ray Crystallography for Precise Molecular Structure Determination
While searches for a published crystal structure of this compound were not fruitful, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a solid-state. If a suitable single crystal could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.
Such an analysis would confirm the planarity of the fused pyrido[3,2-d]pyrimidine (B1256433) ring system. Furthermore, it would reveal details about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide N-H proton and the carbonyl oxygen, which dictates the crystal packing and influences the material's physical properties. For instance, studies on related pyrazolo[3,4-d]pyrimidines have utilized X-ray diffraction to confirm planarity and analyze intermolecular hydrogen bonding networks that form chains of molecules within the crystal structure.
Quantum Chemical and Computational Studies
Computational chemistry provides theoretical insight into molecular structure and properties, complementing experimental data.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. Although a specific DFT study on this compound is not available in the surveyed literature, such calculations are routinely performed on related heterocyclic systems.
A typical DFT study would involve:
Geometry Optimization: The molecule's three-dimensional structure would be optimized to find its lowest energy conformation. The resulting bond lengths and angles can be compared with experimental data from X-ray crystallography, if available, to validate the computational method.
Electronic Properties: DFT calculations can determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, offering predictions about how the molecule might interact with other reagents.
Studies on various pyrimidine derivatives using DFT at levels like B3LYP/6-311++G(d,p) have successfully been used to analyze reactivity parameters, energy gaps, and chemical hardness, providing deeper insight into their chemical behavior wjarr.com.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize the three-dimensional charge distribution of a molecule, identifying its electrophilic and nucleophilic sites. The MEP map illustrates the electrostatic potential on the molecule's electron density surface, where different colors signify varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. dergipark.org.tr
For pyridopyrimidine derivatives, MEP maps reveal that the most negative potential (electron-rich regions) is concentrated around the nitrogen and oxygen atoms of the pyrimidine ring, owing to their high electronegativity and the presence of lone pairs of electrons. dergipark.org.trmdpi.com Conversely, the hydrogen atoms bonded to nitrogen (amine groups) exhibit positive potential, making them sites for hydrogen bond donation. nih.gov
In the case of this compound, the MEP surface would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen at position 4 and the nitrogen atoms in the fused ring system. These areas are the primary sites for hydrogen bonding interactions and electrophilic attack.
Positive Potential (Blue): Located around the N-H proton at position 3, indicating its role as a hydrogen bond donor.
Halogen Region: The bromine atom introduces a region of slight negative potential (the sigma-hole phenomenon), which can participate in halogen bonding, a significant non-covalent interaction.
This detailed charge distribution map is invaluable for predicting how the molecule will interact with biological targets, such as the active sites of enzymes, and with other molecules in a crystal lattice. dergipark.org.tr
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr
Theoretical calculations using Density Functional Theory (DFT) are commonly employed to determine the energies of these orbitals. For a structurally similar compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, DFT calculations provided specific values for its frontier orbitals. nih.govresearchgate.net These values serve as a reliable estimate for understanding the electronic behavior of the this compound scaffold.
Table 1: Frontier Molecular Orbital Parameters for a Related Brominated Heterocycle
| Parameter | Energy (eV) | Reference |
|---|---|---|
| EHOMO | -6.42 | nih.govresearchgate.net |
| ELUMO | -1.89 | nih.govresearchgate.net |
| HOMO-LUMO Gap (ΔE) | 4.53 | nih.govresearchgate.net |
The relatively large energy gap of 4.53 eV for this related bromo-compound suggests significant molecular stability. nih.govresearchgate.net The HOMO is typically distributed over the electron-rich parts of the fused ring system, while the LUMO is often localized on the pyrimidine ring, indicating that this region is the primary electron acceptor in molecular interactions. researchgate.net
Vibrational Frequency Predictions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule by probing its vibrational modes. To complement experimental data, DFT calculations are widely used to predict these vibrational frequencies. physchemres.org By calculating the harmonic vibrational frequencies from an optimized molecular geometry, a theoretical spectrum can be generated. researchgate.net This allows for the precise assignment of experimental vibrational bands to specific bond stretches, bends, and torsions within the molecule. nih.govresearchgate.net
For this compound, key vibrational modes can be predicted based on its functional groups and by analogy to similar computed structures. physchemres.orgnih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives
| Vibrational Mode | Predicted Frequency Range (cm-1) | Description |
|---|---|---|
| N-H Stretching | 3400-3550 | Vibration of the amine group in the pyrimidine ring. researchgate.net |
| C-H Stretching (Aromatic) | 3000-3100 | Stretching of C-H bonds in the pyridine ring. nih.gov |
| C=O Stretching | 1650-1700 | Stretching of the carbonyl group at position 4. physchemres.org |
| C=N/C=C Stretching | 1450-1600 | Ring stretching vibrations within the fused pyridopyrimidine core. researchgate.net |
| C-N Stretching | 1100-1250 | Stretching of the carbon-nitrogen bonds within the heterocyclic rings. researchgate.net |
| C-Br Stretching | 500-650 | Vibration of the carbon-bromine bond. |
These theoretical predictions are crucial for interpreting experimental spectra, confirming the molecular structure, and understanding the effects of substitution on the molecule's vibrational properties.
Analysis of Intermolecular Interactions (Hirshfeld Surface Analysis and 2D Fingerprint Plots)
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions such as hydrogen bonds. nih.goviucr.org
A detailed Hirshfeld surface analysis of the closely related compound 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one reveals the dominant forces in its crystal structure. nih.gov
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Brominated Heterocycle
| Interaction Type | Contribution (%) | Reference |
|---|---|---|
| H···H | 37.2 | nih.gov |
| Br···H/H···Br | 19.6 | nih.gov |
| O···H/H···O | 11.3 | nih.gov |
| N···H/H···N | 8.1 | nih.gov |
| C···H/H···C | 6.9 | nih.gov |
| Other (Br···Br, C···N, etc.) | 7.2 | nih.gov |
The data indicates that the crystal packing is primarily governed by H···H, Br···H, and O···H contacts. nih.gov The sharp spikes in the 2D fingerprint plot for O···H/H···O contacts are characteristic of strong hydrogen bonding, while the significant contribution from Br···H/H···Br contacts highlights the importance of halogen interactions in the crystal assembly. nih.gov This analysis provides a quantitative understanding of the forces that stabilize the solid-state structure of such brominated heterocyclic systems.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. wikipedia.orgwisc.edu This method is exceptionally useful for studying intramolecular interactions, such as hyperconjugation and charge delocalization. bibliotekanauki.pl
NBO analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization from the donor to the acceptor orbital. researchgate.net
For this compound, NBO analysis would reveal key intramolecular charge transfer (ICT) interactions:
Lone Pair Delocalization: The lone pairs on the nitrogen and oxygen atoms can act as donors, delocalizing electron density into the antibonding π* orbitals of adjacent C=C and C=N bonds. This delocalization stabilizes the molecule and influences its electronic properties.
π-π Interactions:* Electron density from the π orbitals of the fused rings can delocalize into corresponding π* antibonding orbitals, contributing to the aromaticity and stability of the system.
Halogen Interactions: The analysis can also detail the hybridization of the C-Br bond and the participation of bromine's lone pairs in hyperconjugative interactions with the ring system.
These donor-acceptor interactions provide a deep understanding of the electronic structure and stability that goes beyond a simple Lewis diagram. wisc.edu
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For compounds like this compound, which are often designed as kinase inhibitors, MD simulations can elucidate their binding mechanisms to target proteins. nih.govmdpi.com
In a typical MD simulation, a system containing the ligand (the pyridopyrimidine derivative) and its protein target is placed in a simulated physiological environment (a box of water molecules and ions). The forces on each atom are calculated using a force field (e.g., AMBER), and Newton's equations of motion are solved to track the trajectory of all atoms over time, typically for hundreds of nanoseconds. mdpi.com
Key insights gained from MD simulations include:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored over time. A stable RMSD indicates that the ligand has found a stable binding pose within the active site. mdpi.com
Key Interactions: The simulation trajectory reveals the specific hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that stabilize the ligand-protein complex. For many pyridopyrimidine-based kinase inhibitors, crucial hydrogen bonds are formed with the "hinge region" of the kinase domain. mdpi.com
Conformational Changes: MD simulations can show how the protein and ligand adapt their conformations upon binding, providing a dynamic picture that is absent in static docking models.
Binding Free Energy: Advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to calculate the binding free energy, offering a quantitative estimate of the ligand's binding affinity.
Studies on related 7H-pyrrolo[2,3-d]pyrimidine inhibitors have shown that MD simulations can effectively explain differences in inhibitory potency based on the stability and nature of interactions with the target kinase. mdpi.com This approach is therefore essential for validating docking results and guiding the optimization of ligand-target interactions.
Medicinal Chemistry Applications and Biological Activity Profiling of 7 Bromopyrido 3,2 D Pyrimidin 4 3h One Derivatives
Broad-Spectrum Pharmacological Potential of Pyrido[3,2-d]pyrimidine (B1256433) Scaffolds
The pyrido[3,2-d]pyrimidine core, a fusion of pyridine and pyrimidine (B1678525) rings, represents a privileged scaffold in medicinal chemistry. This structural motif is present in numerous bioactive molecules and has garnered significant interest for the development of new therapeutic agents. nih.gov Derivatives of the isomeric pyrido[2,3-d]pyrimidine (B1209978) scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.com The diverse biological potential of these fused heterocyclic systems underscores their importance as a foundational structure for drug discovery. nih.gov
Derivatives of pyridopyrimidine have shown significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and proliferation. rsc.orgnih.gov The cytotoxic effects of these compounds have been evaluated against a wide range of human cancer cell lines.
For instance, a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines demonstrated micromolar cytotoxicity on cancer cell lines that have an overactivated PI3K pathway. nih.govresearchgate.net In another study, a pyrazol-1-yl pyridopyrimidine derivative was identified as a highly active compound against cervical (HeLa), breast (MCF-7), and hepatic (HepG-2) cancer cells, with IC50 values of 9.27, 7.69, and 5.91 μM, respectively. tandfonline.comnih.govfigshare.com
Similarly, research on the related pyrido[2,3-d]pyrimidine scaffold has yielded compounds with potent cytotoxicity. One such derivative showed significant in vitro cytotoxicity with IC50 values ranging from 3 to 8 μM in three different cell lines and was found to induce apoptosis. researchgate.net Another study described novel pyrido[2,3-d]pyrimidine derivatives with remarkable cytotoxicity against MCF-7 cells (IC50 = 0.57 μM) and HepG2 cells (IC50 = 1.13 μM). rsc.orgrsc.org The antiproliferative activity of these scaffolds is often linked to their ability to induce apoptosis and inhibit key enzymes involved in the cell cycle. nih.gov
| Compound Class | Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|---|
| Pyrazol-1-yl pyridopyrimidine derivative | HeLa | Cervical Cancer | 9.27 | tandfonline.comnih.gov |
| Pyrazol-1-yl pyridopyrimidine derivative | MCF-7 | Breast Cancer | 7.69 | tandfonline.comnih.gov |
| Pyrazol-1-yl pyridopyrimidine derivative | HepG-2 | Hepatic Cancer | 5.91 | tandfonline.comnih.gov |
| Pyrido[2,3-d]pyrimidine derivative 7b | Various | Not Specified | 3 - 8 | researchgate.net |
| Pyrido[2,3-d]pyrimidine derivative 4 | MCF-7 | Breast Cancer | 0.57 | rsc.orgrsc.org |
| Pyrido[2,3-d]pyrimidine derivative 4 | HepG2 | Hepatic Cancer | 1.13 | rsc.orgrsc.org |
| Pyrido[2,3-d]pyrimidine derivative 11 | MCF-7 | Breast Cancer | 1.31 | rsc.orgrsc.org |
| Pyrido[2,3-d]pyrimidine derivative 11 | HepG2 | Hepatic Cancer | 0.99 | rsc.orgrsc.org |
The pyridopyrimidine scaffold has also been investigated for its antiviral potential. Research into related pyrimido[4,5-d]pyrimidine derivatives revealed that compounds with a cyclopropylamino group showed significant efficacy against human coronavirus 229E (HCoV-229E). mdpi.com This finding suggests that the broader pyrimidine-based fused ring system is a promising framework for designing novel antiviral agents against human coronaviruses. mdpi.com
Furthermore, certain pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. tandfonline.com A molecular docking study identified several compounds with good binding activity toward the protease. tandfonline.com Subsequent in vitro evaluation showed that a hydrazinylpyridopyrimidine derivative and a triazolopyrimidine derivative exhibited the greatest inhibitory effects on SARS-CoV-2 Mpro, with IC50 values of 10.69 μM and 8.723 μM, respectively. tandfonline.com These compounds also demonstrated moderate inhibition of SARS-CoV-2 replication. tandfonline.com
The fused pyridopyrimidine ring system is a core component of various compounds exhibiting antimicrobial and antibacterial properties. Studies on novel pyrido[2,3-d]pyrimidine derivatives have demonstrated potent activity against tested microorganisms, with some compounds showing efficacy comparable to standard drugs. researchgate.net A series of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives displayed significant inhibitory effects against bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol/L. mdpi.com
Similarly, newly synthesized pyridothienopyrimidine derivatives were evaluated against five bacterial and five fungal strains, with many showing significant antimicrobial activity. nih.gov Certain derivatives displayed a broad spectrum of activity with MIC ranges of 4–16 µg/mL. nih.gov The development of resistance to existing antimicrobial drugs necessitates the exploration of novel chemical scaffolds like pyridopyrimidines to combat microbial infections effectively. nih.gov
Pyridopyrimidine derivatives have been identified as promising candidates for the development of new anti-inflammatory agents. semanticscholar.org The mechanism of action for many of these compounds is associated with the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation. semanticscholar.orgnih.gov
A study on novel pyridopyrimidinone derivatives found that several compounds exerted superior COX-2 inhibition (IC50 = 0.67–1.02 µM) compared to the standard drug celecoxib (IC50 = 1.11 µM). semanticscholar.org In vivo testing using a carrageenan-induced edema model in rats confirmed the potent anti-inflammatory effects of these derivatives. semanticscholar.org Another investigation of triazolo- and 2-pyrazolyl-pyrido[2,3-d]-pyrimidines identified a lead compound with higher anti-inflammatory activity (82.8%) than ibuprofen (79.5%). nih.gov The ability of these compounds to selectively inhibit COX-2 suggests a potential for reduced gastrointestinal side effects compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs). semanticscholar.org
Enzyme and Receptor Target Modulation
A primary mechanism through which pyridopyrimidine derivatives exert their potent anticancer effects is the inhibition of protein kinases. nih.gov Dysregulation of these enzymes is a common feature in cancer cells, making them critical therapeutic targets. acs.org The pyridopyrimidine scaffold has proven to be a versatile template for designing inhibitors against a range of kinases. nih.govresearchgate.net
Tyrosine Kinases, EGFR, and PDGFR β: The pyrido[4,3-d]pyrimidine scaffold has been explored for the development of soluble inhibitors of the epidermal growth factor receptor (EGFR), a key tyrosine kinase. nih.gov A series of 7-substituted 4-[(3-bromophenyl)-amino]pyrido[4,3-d]pyrimidines were found to be potent inhibitors of EGFR's tyrosine-phosphorylating action, with some analogues showing IC50 values in the low nanomolar range (0.5-10 nM) against the isolated enzyme. nih.gov
Derivatives of the related pyrido[2,3-d]pyrimidine class have also been shown to inhibit multiple kinases, including EGFR and Platelet-Derived Growth Factor Receptor β (PDGFR β). rsc.org Furthermore, certain pyridopyrimidine derivatives have been designed as dual inhibitors of EGFR and Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1. tandfonline.comnih.govfigshare.com One study found that its most potent compounds exhibited strong inhibition of both EGFR and CDK4-cyclin D1. tandfonline.comnih.govfigshare.com
PI3K/mTOR Dual Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is crucial for controlling cell proliferation, growth, and survival, and its overactivation is common in cancer. nih.gov The pyrido[3,2-d]pyrimidine scaffold has been successfully utilized to develop potent dual inhibitors of PI3K and the mammalian target of rapamycin (mTOR), two key kinases in this pathway. nih.gov
A study focused on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines identified six novel derivatives with IC50 values against PI3Kα between 3 and 10 nM. nih.govresearchgate.net These compounds also displayed varying degrees of activity against mTOR, establishing them as dual PI3K/mTOR inhibitors. nih.gov Another series of pyrido[3,2-d]pyrimidine derivatives was designed as selective PI3Kδ inhibitors, with one compound (S5) showing excellent enzyme activity (IC50 = 2.82 nM) and strong antiproliferation activity against SU-DHL-6 cells (IC50 = 0.035 μM). nih.gov
| Compound Class | Target Kinase | IC50 | Reference |
|---|---|---|---|
| 2,4,7-Trisubstituted pyrido[3,2-d]pyrimidines | PI3Kα | 3 - 10 nM | nih.govresearchgate.net |
| Pyrido[3,2-d]pyrimidine derivative S5 | PI3Kδ | 2.82 nM | nih.gov |
| 7-Substituted 4-[(3-bromophenyl)-amino]pyrido[4,3-d]pyrimidines | EGFR | 0.5 - 10 nM | nih.gov |
CDK4/cyclin D1 Inhibition: Inhibition of cyclin-dependent kinases (CDKs), particularly CDK4, is a key strategy for treating proliferative diseases like cancer. nih.gov The pyrido[2,3-d]pyrimidin-7-one template has been identified as a privileged structure for inhibiting ATP-dependent kinases, including CDKs. nih.govresearchgate.net Researchers have successfully introduced modifications to this scaffold to confer excellent selectivity for CDK4 over other kinases. nih.gov This optimization led to highly potent and selective inhibitors of CDK4 that demonstrate strong antiproliferative activity against human tumor cells in vitro. nih.gov As mentioned previously, some pyridopyrimidine derivatives have been developed as effective dual inhibitors of both CDK4/cyclin D1 and EGFR. tandfonline.comnih.govfigshare.com
Dihydrofolate Reductase (DHFR) Inhibition as an Antifolate Strategy
Derivatives of the closely related pyrido[2,3-d]pyrimidine scaffold have been investigated as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer agents. Structure-activity relationship studies on these compounds have provided valuable insights into the structural requirements for potent and selective DHFR inhibition.
One study on pyrido[2,3-d]pyrimidine antifolates highlighted the importance of substitutions at various positions of the heterocyclic core for achieving selectivity against pathogenic DHFR, such as that from Pneumocystis jirovecii (pjDHFR), over the human enzyme (hDHFR). For instance, a trifluoromethyl derivative demonstrated a 35-fold selectivity for pjDHFR over hDHFR, with IC50 values of 0.0042 µM and 0.15 µM, respectively nih.gov. The binding conformations of these inhibitors were found to differ between the human and Pneumocystis enzymes, with specific interactions, such as those involving the N9-methyl group with an isoleucine residue in the active site of the pathogenic enzyme, contributing to this selectivity nih.gov.
While specific studies on 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one derivatives as DHFR inhibitors are not extensively reported in the reviewed literature, the established principles from related scaffolds suggest that modifications at the 7-position could significantly influence both potency and selectivity. The electronic and steric properties of substituents introduced at this position would likely impact key interactions within the enzyme's active site.
Table 1: Dihydrofolate Reductase (DHFR) Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound | hDHFR IC50 (µM) | pjDHFR IC50 (µM) | Selectivity Ratio (hDHFR/pjDHFR) |
| Trifluro derivative | 0.15 | 0.0042 | 35 |
Data sourced from crystallographic and structure-activity studies of pyrido[2,3-d]pyrimidine antifolates nih.gov.
Corticotrophin Releasing Factor Receptor-1 (CRFR1) Antagonism
The corticotropin-releasing factor receptor 1 (CRFR1) is a G-protein coupled receptor that plays a critical role in the body's response to stress. Antagonists of this receptor are being investigated for the treatment of stress-related disorders such as anxiety and depression. While research directly on this compound derivatives as CRFR1 antagonists is limited in the available literature, studies on other substituted pyrimidine scaffolds have demonstrated the potential of this chemical class to yield potent and selective antagonists.
For example, a series of substituted pyrimidines was synthesized and evaluated for their ability to bind to CRFR1. One analog, featuring an N,N-bis(methoxyethyl)amino group at position 6 and a methyl in the alkylthiol group at position 5, exhibited the highest affinity for the receptor nih.gov. This compound was shown to be a potent and selective CRFR1 antagonist, effectively blocking the signaling cascade initiated by CRF-related peptides nih.gov. Molecular modeling studies of these pyrimidine derivatives have helped to elucidate their binding modes within the receptor, providing a basis for the rational design of new antagonists. These findings suggest that the pyrido[3,2-d]pyrimidine core, including the 7-bromo substituted variant, could serve as a promising template for the development of novel CRFR1 antagonists.
Histamine H4 Receptor Modulation
A significant area of investigation for pyrido[3,2-d]pyrimidine derivatives has been their activity as histamine H4 receptor (H4R) antagonists. The H4 receptor is primarily expressed on immune cells and is implicated in inflammatory and allergic responses, making it an attractive target for the development of new anti-inflammatory drugs.
A novel series of potent pyrido[3,2-d]pyrimidine-based H4R antagonists has been developed through the optimization of a quinazoline lead compound. These derivatives demonstrated good affinities for both human and rodent histamine H4 receptors nih.gov. Importantly, this class of compounds exhibited significantly reduced binding to the hERG potassium channel, a key consideration in drug development due to the risk of cardiac side effects nih.gov. The receptor residence time of these new compounds was also evaluated and found to be comparable to that of other clinical-stage H4R antagonists nih.gov. The promising in vitro profile of these pyrido[3,2-d]pyrimidine derivatives warrants their further investigation in preclinical models of human diseases.
Table 2: In Vitro Profile of a Pyrido[3,2-d]pyrimidine-based Histamine H4 Receptor Antagonist
| Compound | hH4R Affinity | rH4R Affinity | hERG Binding | Receptor Residence Time |
| Pyrido[3,2-d]pyrimidine derivative | Good | Good | Significantly reduced | Comparable to clinical candidates |
Data sourced from a study on a novel series of histamine H4 receptor antagonists based on the pyrido[3,2-d]pyrimidine scaffold nih.gov.
Emerging Biological Targets (e.g., FMN Riboswitch Ligands)
The flavin mononucleotide (FMN) riboswitch is an RNA-based regulatory element found in bacteria that controls the expression of genes involved in riboflavin biosynthesis and transport. As such, it represents a novel and promising target for the development of new antibacterial agents. While direct studies on this compound are not available, a closely related furan-fused analogue, 7-bromopyrido[2',3':4,5]furo[3,2-d]pyrimidin-4(3H)-one, has been synthesized with the intention of developing FMN riboswitch ligands. The synthetic strategy involved leveraging the bromine atom for subsequent Suzuki-Miyaura cross-coupling reactions to introduce further diversity and optimize binding to the riboswitch. This approach highlights the utility of the 7-bromo substituent as a key synthetic intermediate for accessing novel chemical matter targeting this emerging biological target.
Structure-Activity Relationship (SAR) Investigations and Molecular Design
Correlation Between Chemical Modifications and Biological Potency/Selectivity
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how chemical modifications influence the biological activity of a compound series. For derivatives of the pyrido[3,2-d]pyrimidine scaffold, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets.
For dihydrofolate reductase inhibitors based on the related pyrido[2,3-d]pyrimidine scaffold, SAR studies have revealed that specific substitutions can confer selectivity for the pathogenic enzyme over the human counterpart. For example, the introduction of a trifluoromethyl group was found to be a key determinant of selectivity against P. jirovecii DHFR nih.gov. The stereochemistry and conformational preferences of the inhibitors, influenced by different substituents, also significantly impact their binding affinity and selectivity nih.gov.
Pharmacophore Elucidation and Optimization Strategies
Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This tool is invaluable for virtual screening of compound libraries and for guiding the design of new, more potent and selective ligands.
For pyrido[2,3-d]pyrimidine derivatives targeting thymidylate synthase, another enzyme in the folate pathway, structure-based pharmacophore mapping has been employed to design novel inhibitors. This approach involved identifying key interactions within the enzyme's active site and using this information to design a library of new molecules with improved binding characteristics nih.gov. Molecular docking and molecular dynamics simulations were then used to validate the designed compounds and predict their binding modes nih.gov.
While a specific pharmacophore model for this compound derivatives across the various discussed targets has not been explicitly detailed in the reviewed literature, the general principles of pharmacophore modeling are applicable. For each target, a unique pharmacophore can be developed based on the known active ligands and the three-dimensional structure of the target protein. Key features of such a pharmacophore would likely include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions, all of which can be modulated by substitutions on the pyrido[3,2-d]pyrimidin-4(3H)-one scaffold.
Molecular Docking Studies for Ligand-Target Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for understanding ligand-target interactions. However, a literature search reveals no specific molecular docking studies that have been published for derivatives of this compound. While research on related pyridopyrimidine isomers, such as the pyrido[2,3-d]pyrimidine series, has utilized molecular docking to explore their binding modes with various biological targets like kinases and enzymes, this information cannot be directly extrapolated to the 7-bromo-pyrido[3,2-d]pyrimidin-4(3H)-one scaffold due to differences in the nitrogen arrangement and the specific location of the bromo substituent, which would significantly alter the electronic and steric properties of the molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for optimizing lead compounds. As with molecular docking, there is a lack of published QSAR studies specifically focused on this compound derivatives. QSAR studies on other classes of pyridopyrimidines have identified key structural features that influence their activity, but these findings are not directly transferable to the specific isomer and substitution pattern of this compound. Without experimental data on the biological activities of a series of these specific derivatives, the development of a predictive QSAR model is not feasible.
Future Research Directions and Translational Perspectives
Development of Greener and More Efficient Synthetic Pathways
The advancement of synthetic chemistry towards more environmentally benign and efficient processes is a critical goal. For the synthesis of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one and its derivatives, future research should prioritize the development of "green" synthetic routes. Methodologies such as microwave-assisted synthesis have already demonstrated success in rapidly producing related heterocyclic systems, including 2,3-dihydropyrido[2,3-d]pyrimidin-4-ones and thieno[3,2-d]pyrimidin-4-amine analogs mdpi.commdpi.com. These techniques often lead to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods mdpi.com.
Furthermore, the exploration of multi-component reactions (MCRs) presents a promising avenue for improving synthetic efficiency. MCRs allow for the construction of complex molecules like pyridodipyrimidines in a single step from multiple starting materials, minimizing waste and purification steps nih.gov. Adopting such strategies, potentially under solvent-free conditions, for the synthesis of the pyrido[3,2-d]pyrimidine (B1256433) core would represent a significant step forward in sustainable chemical manufacturing researchgate.net.
Exploration of Novel Derivatization Strategies for Enhanced Bioavailability and Target Specificity
The bromine atom at the C7 position of this compound is a key functional group for introducing molecular diversity. This site is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide array of aryl, heteroaryl, and amino substituents, which can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, derivatization of a related 6-chloropyrido[3,4-d]pyrimidine scaffold via Suzuki coupling was used to synthesize analogs with varied substituents at that position nih.gov.
| Parent Scaffold | Derivative/Modification | Observed Effect | Potential Target Class |
| Pyrido[2,3-d]pyrimidine (B1209978) | Addition of substituted phenylamino groups | Potent cytotoxicity and PIM-1 kinase inhibition rsc.orgrsc.org | Kinases (PIM-1) |
| Pyrido[3,2-d]pyrimidine | Various substitutions | Excellent PI3Kδ enzyme activity and antiproliferation nih.gov | Kinases (PI3K) |
| Pyrido[2,3-d]pyrimidine | Linkage to various aliphatic amines | High inhibitory activity against EGFRL858R/T790M nih.gov | Kinases (EGFR) |
| Pyrido[3,4-d]pyrimidine | Introduction of aryl and furanyl groups via Suzuki coupling | Varied biological activities being explored for CXCR2 antagonism nih.gov | GPCRs (CXCR2) |
Application of Advanced Computational Methods for Rational Drug Design and Optimization
Computational chemistry plays an indispensable role in modern drug discovery. For this compound derivatives, advanced computational methods can accelerate the design-synthesize-test cycle. Molecular docking studies can predict the binding modes of novel derivatives within the active site of a target protein, providing insights into key molecular interactions. This has been effectively demonstrated for pyrazolo[3,4-d]pyrimidine and pyrido[3,4-d]pyrimidine derivatives, where docking helped to elucidate binding interactions with target kinases like FLT3 and Mps1, respectively mdpi.comresearchgate.net.
Beyond static docking, molecular dynamics (MD) simulations can offer a more dynamic picture of the ligand-receptor complex, helping to assess the stability of binding poses and predict binding affinities. The molecular mechanics/generalized Born surface area (MM/GBSA) method can be used to calculate binding free energies, which helps in prioritizing compounds for synthesis mdpi.com. These computational tools can be used to rationally design derivatives of this compound with optimized interactions, leading to higher potency and selectivity while minimizing potential off-target effects.
Identification and Validation of New Therapeutic Targets for Pyrido[3,2-d]pyrimidin-4(3H)-one Derivatives
The pyridopyrimidine scaffold is a "privileged structure" known to interact with a variety of biological targets, particularly protein kinases encyclopedia.pubmdpi.com. Derivatives of the related pyrido[2,3-d]pyrimidine and pyrido[3,4-d]pyrimidine cores have shown activity against targets such as epidermal growth factor receptor (EGFR), dihydrofolate reductase (DHFR), and monopolar spindle 1 (Mps1) kinase nih.govnih.govmdpi.comencyclopedia.pubnih.gov. A series of pyrido[3,2-d]pyrimidine derivatives were specifically designed and evaluated as potent and selective PI3Kδ inhibitors for hematologic malignancies nih.gov.
A crucial future direction is to screen libraries of this compound derivatives against a broad panel of kinases and other relevant therapeutic targets. This could lead to the identification of novel, unanticipated biological activities. Once a new potential target is identified, rigorous validation using biochemical and cell-based assays is essential to confirm the mechanism of action. This exploration could expand the therapeutic applications of this compound class beyond the currently known targets into new disease areas.
| Pyridopyrimidine Isomer | Reported Derivatives | Validated Therapeutic Target | Associated Disease Area |
| Pyrido[3,2-d]pyrimidine | Seletalisib, Compound S5 | PI3Kδ nih.govmdpi.com | Immune diseases, Hematologic malignancies |
| Pyrido[2,3-d]pyrimidine | Palbociclib, Compound 8a | CDK4/6, EGFRWT/EGFRT790M nih.govmdpi.comnih.gov | Breast Cancer, Lung Cancer |
| Pyrido[4,3-d]pyrimidine | Trametinib, MRTX1133 | MEK, KRAS G12D nih.govresearchgate.net | Melanoma, Solid Tumors |
| Pyrido[3,4-d]pyrimidine | Tarloxotinib, BOS172722 | Pan-HER kinases, Mps1 mdpi.comnih.gov | NSCLC, Breast Cancer |
Synergistic Approaches Combining Synthesis, Biological Evaluation, and Computational Modeling
The most effective path to translating a promising chemical scaffold into a clinical candidate involves a tightly integrated, multidisciplinary approach. Future research on this compound should be built on a synergistic loop of chemical synthesis, biological testing, and computational modeling.
This iterative process begins with computational models predicting potentially active derivatives. These prioritized compounds are then synthesized and subjected to a battery of in vitro biological assays to determine their activity and selectivity. The experimental results are then fed back to refine the computational models, leading to the design of a new generation of compounds with improved properties. This integrated strategy, which has been successfully applied to the discovery of various kinase inhibitors, ensures that research efforts are focused and efficient, maximizing the potential for discovering novel and effective therapeutic agents based on the this compound scaffold nih.govmdpi.com.
Q & A
Q. What are the optimal synthetic routes for 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 2-aminonicotinic acid derivatives. A one-pot three-component reaction involving formamide or urea under microwave irradiation (150–280°C) yields pyrido-pyrimidinone scaffolds . For bromination, direct electrophilic substitution at the C7 position using Br₂ or N-bromosuccinimide (NBS) in DMF or acetic acid is typical. Yield optimization requires strict control of temperature (0–25°C) and stoichiometric ratios (1.1–1.5 eq Br₂/NBS). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
Q. How is the structural integrity of this compound validated in synthetic batches?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms the planar pyrido-pyrimidinone core and bromine substitution at C7, with key parameters: mean C–C bond length ≈1.38 Å, R-factor <0.07 . Infrared (IR) spectroscopy identifies the carbonyl stretch (ν C=O) at ~1745 cm⁻¹, indicative of the quasi-o-quinonoid form . Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 265 [M+H]⁺ for C₈H₆BrN₃O .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Screen for enzyme inhibition (e.g., microsomal prostaglandin E2 synthase-1 [mPGES-1] or phosphodiesterase 7 [PDE7]) using fluorescence polarization assays. For mPGES-1, IC₅₀ values <1 µM are promising . Antimicrobial activity can be tested via broth microdilution (MIC ≤32 µg/mL against Staphylococcus aureus or Escherichia coli) . Cellular efficacy is assessed using THP-1 monocytes (PGE₂ suppression) or Plasmodium falciparum 3D7 strain (anti-malarial IC₅₀ <100 nM) .
Advanced Research Questions
Q. How do structural modifications at C2/C8 positions affect target selectivity and potency?
- Methodological Answer :
- C2-Substitution : Introducing methyl or cyclopropyl groups blocks aldehyde oxidase (AO)-mediated metabolism, improving metabolic stability (e.g., hepatic clearance reduced from 35 mL/min/kg to <10 mL/min/kg in mouse models) .
- C8-Substitution : Bulky groups (e.g., benzyl) enhance selectivity for KDM4/5 histone demethylases over PDE7, with >100-fold selectivity. Computational docking (AutoDock Vina) predicts binding poses in the JmjC domain (ΔG ≤ -9.5 kcal/mol) .
- Key Reference Data :
| Substituent | Target (IC₅₀) | Selectivity Ratio (vs. off-target) |
|---|---|---|
| C2-CH₃ | KDM4A: 85 nM | 120× (vs. PDE7) |
| C8-Ph | mPGES-1: 0.3 µM | 50× (vs. COX-2) |
Q. What strategies mitigate aldehyde oxidase (AO)-mediated metabolism of pyrido-pyrimidinones?
- Methodological Answer :
- C2-Substitution : Methyl or ethyl groups at C2 reduce AO oxidation (e.g., 7-bromo-C2-CH₃ derivative shows 80% remaining after 1 hr in human liver cytosol vs. 20% for unsubstituted analog) .
- Isotopic Labeling : Deuterium at C2 decreases metabolic turnover (CL₋int reduced by 60% in vitro) .
- In Silico Prediction : Use Schrödinger’s QikProp to calculate AO substrate likelihood (PSAO score <0.3 indicates low risk) .
Q. How can computational modeling guide the design of 7-bromo analogs with improved solubility?
- Methodological Answer :
- Solubility Prediction : Calculate logP (AlogPS) and polar surface area (PSA) using ChemAxon. Target logP <3 and PSA >80 Ų for enhanced aqueous solubility .
- Salt Formation : Screen counterions (e.g., HCl, mesylate) via pH-solubility profiles. Mesylate salts improve solubility from 0.1 mg/mL (free base) to 5 mg/mL .
- Co-Crystallization : Co-formulate with cyclodextrins (e.g., HP-β-CD) to achieve >10 mg/mL solubility in PBS (pH 7.4) .
Q. How should researchers resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer :
- Comparative Assays : Re-test all analogs under standardized conditions (e.g., 10% FBS in DMEM, 37°C). For example, PDE7 inhibition discrepancies may arise from serum protein binding .
- Structural Analysis : Use SC-XRD to confirm regioisomeric purity. A misassigned bromine position (C7 vs. C6) can lead to false SAR conclusions .
- Meta-Analysis : Apply Bayesian models to identify outlier data points (e.g., compounds with ClogP >4 often show false positives in cell-based assays) .
Q. What in vivo pharmacokinetic parameters are critical for advancing this compound to preclinical studies?
- Methodological Answer :
- Oral Bioavailability : Target >30% in rodent models. Use PEG-400/water (60:40) for dosing solutions to enhance absorption .
- Half-Life Optimization : Aim for t₁/₂ >4 hrs. C2-substituted analogs show prolonged t₁/₂ (6.2 hrs vs. 1.5 hrs for unsubstituted) due to reduced AO clearance .
- Tissue Distribution : Quantify brain penetration (Kp,uu >0.3) via cassette dosing. Lipophilic analogs (logP 2.5–3.5) achieve therapeutic CNS levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
